4-(Difluoromethoxy)-2,3-difluoroaniline
Description
Scope and Rationale for Academic Study of 4-(Difluoromethoxy)-2,3-difluoroaniline
This compound is a fluorinated aromatic amine characterized by a benzene ring substituted with a difluoromethoxy group at the para position and fluorine atoms at the ortho and meta positions. This compound has garnered significant academic interest due to its structural complexity and utility in advanced chemical synthesis. Fluorinated aromatic amines are pivotal in pharmaceuticals, agrochemicals, and materials science, where the introduction of fluorine atoms enhances metabolic stability, lipophilicity, and electronic properties. The study of this compound provides insights into the interplay between fluorine substitution patterns and reactivity, enabling the design of novel molecules with tailored functionalities.
Historical Context and Evolution of Research on Fluorinated Anilines
The exploration of fluorinated anilines dates to the mid-20th century, with early work focusing on mono- and di-fluorinated derivatives. The 1980s marked a turning point, as advances in fluorination techniques, such as the Balz-Schiemann reaction and catalytic hydrogenation, enabled scalable synthesis of complex fluorinated amines. For instance, the patent CN103819349A (2014) demonstrated a high-yield route to 4-(difluoromethoxy)aniline using nitro reduction and difluoromethylation. By the 2020s, research expanded to polyfluorinated analogs, driven by demands for high-performance materials and bioactive molecules. The compound this compound represents a modern iteration of this trajectory, combining multiple fluorine substituents to optimize electronic and steric effects.
Significance of Difluoromethoxy and Difluoro Substituents in Aromatic Amines
The difluoromethoxy (-OCF2H) and difluoro (-F) groups confer distinct advantages:
- Electronic Effects : Fluorine’s high electronegativity withdraws electron density, polarizing the aromatic ring and activating specific positions for electrophilic substitution.
- Steric Considerations : The compact size of fluorine allows dense substitution without significant steric hindrance, facilitating interactions with biological targets or polymer matrices.
- Metabolic Stability : Fluorine reduces susceptibility to oxidative degradation, enhancing the longevity of pharmaceutical agents.
For example, in this compound, the difluoromethoxy group at the para position stabilizes the amine via resonance, while the ortho and meta fluorines direct further functionalization.
Overview of Research Methodologies in Fluorinated Aromatic Compound Studies
Research on this compound employs multidisciplinary methodologies:
- Synthetic Chemistry : Multi-step routes involving nitration, fluorination, and reduction. The patent CN103819349A describes a two-step synthesis from 4-nitrophenol, achieving >90% yield via ferric oxide/activated carbon-catalyzed nitro reduction.
- Catalysis : Heterogeneous catalysts (e.g., Pd/C) for hydrogenation and fluorination.
- Analytical Techniques :
- Computational Modeling : Density functional theory (DFT) to predict reactivity and regioselectivity.
Table 1: Comparative Synthesis Methods for Fluorinated Anilines
Properties
Molecular Formula |
C7H5F4NO |
|---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2,3-difluoroaniline |
InChI |
InChI=1S/C7H5F4NO/c8-5-3(12)1-2-4(6(5)9)13-7(10)11/h1-2,7H,12H2 |
InChI Key |
AYXNEMWCOIICEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)F)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Difluoromethoxy)-2,3-difluoroaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to an amino group using water and hydrazine as reducing agents, catalyzed by ferric oxide and activated carbon.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield, lower cost, and minimal pollution. The process involves the same key steps but is scaled up and refined to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2,3-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group, as seen in its synthesis.
Substitution: The difluoromethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso compounds, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-(Difluoromethoxy)-2,3-difluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2,3-difluoroaniline depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and difluoro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-(Difluoromethoxy)aniline
- Key Differences: Lacks fluorine atoms at C2 and C3.
- Physicochemical Impact : Lower lipophilicity (logP) due to fewer fluorine atoms, which may reduce membrane permeability .
2,3-Difluoroaniline
- Structure : Fluorine atoms at C2 and C3; lacks the difluoromethoxy group.
- Key Differences : Missing the -OCHF₂ group at C4 reduces steric bulk and alters electronic properties.
- Pharmacokinetic Data : Compounds with 2,3-difluoroaniline moieties (e.g., in ) exhibit lower plasma clearance (CLp: 0.45–0.81 L/h/kg) and high oral bioavailability (76–100%) due to enhanced metabolic stability from fluorine substitution .
4-Amino-2,3-difluorophenol
- Structure : Hydroxyl (-OH) group at C4 instead of -OCHF₂; fluorine at C2 and C3.
- Key Differences: The hydroxyl group increases acidity (pKa ~8–10) compared to the less acidic difluoromethoxy group (pKa ~12–14).
Functional Group Modifications
3-(Difluoromethoxy)-4-methylaniline
- Structure : Difluoromethoxy group at C3; methyl (-CH₃) at C4.
3-(Difluoromethyl)-4-fluoroaniline
- Structure : Difluoromethyl (-CF₂H) at C3; fluorine at C4.
- Key Differences : The -CF₂H group is less electron-withdrawing than -OCHF₂, leading to reduced deactivation of the aromatic ring. This could increase susceptibility to electrophilic attack .
Metabolic Stability
- Compounds with multiple fluorine atoms (e.g., 2,3-difluoroaniline derivatives) show improved metabolic stability due to reduced cytochrome P450 enzyme interactions. The addition of a difluoromethoxy group in the target compound may further decrease clearance rates by shielding the amine group from oxidative metabolism .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP* | pKa (Amine) |
|---|---|---|---|---|
| 4-(Difluoromethoxy)-2,3-difluoroaniline | C₇H₅F₄NO | 219.12 | 2.1 | ~3.5 |
| 4-(Difluoromethoxy)aniline | C₇H₇F₂NO | 159.14 | 1.5 | ~4.0 |
| 2,3-Difluoroaniline | C₆H₅F₂N | 129.11 | 1.8 | ~3.8 |
| 4-Amino-2,3-difluorophenol | C₆H₅F₂NO | 145.11 | 1.2 | ~8.5 (OH) |
*Estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(Difluoromethoxy)-2,3-difluoroaniline, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves fluorination and amination steps. For fluorinated anilines, selective halogen exchange under catalytic conditions (e.g., CuCl₂) followed by amination via Buchwald-Hartwig coupling or nucleophilic substitution is common. Reaction temperature (80–120°C), solvent polarity (DMF or DMSO), and stoichiometric ratios of reagents (e.g., NH₃ or NaN₃) critically impact yield .
- Example : In analogous compounds, GC analysis with internal standards revealed that excess ammonia and controlled heating (90°C) reduced byproducts like chlorofluoroanilines (CFA) from 27% to <5% .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- GC-MS : Quantifies purity and detects volatile byproducts (e.g., difluorochlorobenzenes) .
- ¹⁹F NMR : Resolves fluorine environments; chemical shifts between -120 to -150 ppm distinguish difluoromethoxy (-OCHF₂) and aromatic fluorine groups .
- HPLC : Monitors stability under oxidative conditions (e.g., using C18 columns with acetonitrile/water mobile phases) .
Q. How does the difluoromethoxy group influence the compound’s physicochemical properties?
- Key Data :
| Property | Value/Effect | Source |
|---|---|---|
| Lipophilicity (logP) | Increases by ~1.5 vs. methoxy analogs | |
| Metabolic Stability | Enhanced resistance to CYP450 oxidation | |
| Boiling Point | ~231°C (higher than non-fluorinated analogs) |
Q. What are the stability considerations for handling this compound?
- Guidelines :
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the difluoromethoxy group .
- Reactivity : Susceptible to nucleophilic attack at the aniline NH₂ group; avoid strong bases unless intentional .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
- Methodology :
- Derivatization : Introduce substituents (e.g., sulfonyl, acyl) at the aniline NH₂ or fluorinated positions to modulate binding affinity .
- Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify inhibition constants (Kᵢ) .
- Case Study : In a related trifluoromethylaniline, replacing a methyl group with chlorine increased anticancer activity 10-fold (IC₅₀ from 50 µM to 5 µM) .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated anilines?
- Approach :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
- Computational Modeling : Use DFT or MD simulations to predict binding modes and identify critical interactions (e.g., H-bonding with Thr87 in target proteins) .
Q. How can the compound’s interactions with biological targets be mechanistically studied?
- Techniques :
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., cytochrome P450) to identify binding pockets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
